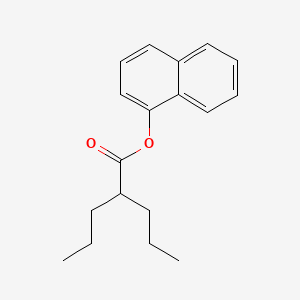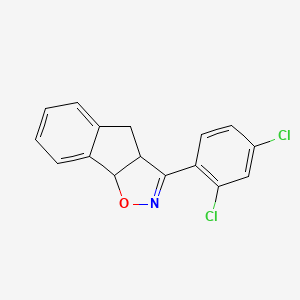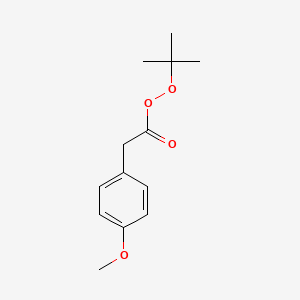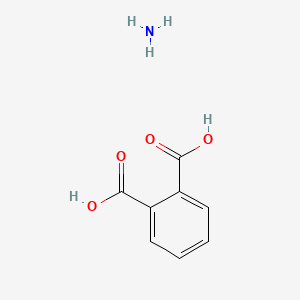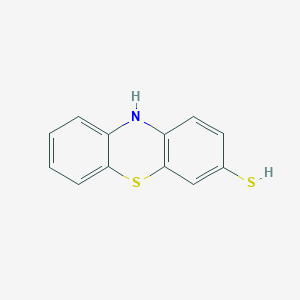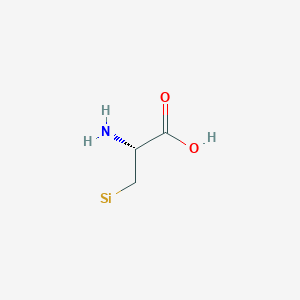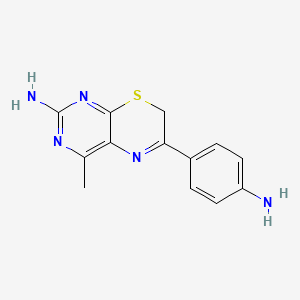
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-: is a heterocyclic compound that features a fused ring system combining pyrimidine and thiazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido(4,5-b)(1,4)thiazine derivatives: These compounds share the same core structure but differ in their substituents.
Amino-substituted heterocycles: Compounds with similar amino groups attached to heterocyclic rings.
Uniqueness
The uniqueness of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21576-23-8 |
|---|---|
Formule moléculaire |
C13H13N5S |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
6-(4-aminophenyl)-4-methyl-7H-pyrimido[4,5-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-7-11-12(18-13(15)16-7)19-6-10(17-11)8-2-4-9(14)5-3-8/h2-5H,6,14H2,1H3,(H2,15,16,18) |
Clé InChI |
RCSODCJDHVAURU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N)SCC(=N2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



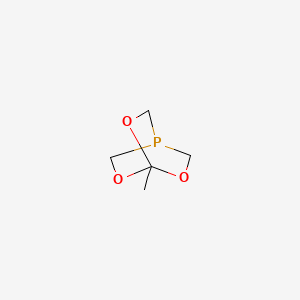
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

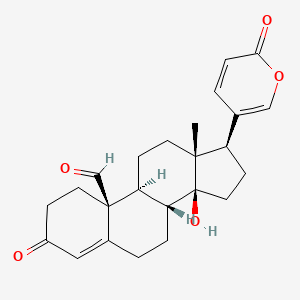
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
